N-Acetylglucosamine-1-phosphate

UDP-GlcNAc biosynthesis bacterial cell wall GlmU enzyme kinetics

Enzymatic synthesis of UDP-GlcNAc fails with alternative amino sugar phosphates. GlcNAc-1-P is the obligate substrate for GlmU and AGX2 pyrophosphorylases, with substitution (e.g., GalNAc-1-P) reducing activity by 8- to 50-fold. - **Primary application:** Preparative UDP-GlcNAc synthesis with UTP co-substrate - **Enzyme target validation:** GlmU uridyltransferase inhibitor screening (native substrate) - **Mutase assays:** Reversible conversion with GlcNAc-6-P via AGM1/PGM3 - **Chemoenzymatic route:** Access isotopically labeled derivatives via NahK

Molecular Formula C8H16NO9P
Molecular Weight 301.19 g/mol
CAS No. 6866-69-9
Cat. No. B11766456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglucosamine-1-phosphate
CAS6866-69-9
Molecular FormulaC8H16NO9P
Molecular Weight301.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O
InChIInChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1
InChIKeyFZLJPEPAYPUMMR-RTRLPJTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylglucosamine-1-phosphate: UDP-GlcNAc Biosynthesis Intermediate


N-Acetylglucosamine-1-phosphate (GlcNAc-1-P; CAS 6866-69-9) is a phosphorylated amino sugar that functions as the obligate metabolic intermediate in the terminal step of UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthesis . The compound is the direct substrate for UDP-GlcNAc pyrophosphorylase (EC 2.7.7.23), which catalyzes the transfer of UMP from UTP to GlcNAc-1-P to yield UDP-GlcNAc, the activated nucleotide sugar donor for N-linked glycosylation, O-GlcNAcylation, chitin synthesis, and glycosaminoglycan biosynthesis [1]. In prokaryotes, GlcNAc-1-P is produced by the C-terminal acetyltransferase domain of the bifunctional GlmU enzyme via acetylation of glucosamine-1-phosphate [2].

1 Direct substrate for UDP-GlcNAc biosynthesis via GlmU and AGX2 uridyltransferases
2 Compatible with NahK-coupled chemoenzymatic phosphorylation routes
3 Serves as metabolic intermediate in hexosamine pathway and glycoengineering studies

N-Acetylglucosamine-1-phosphate: Irreplaceable Substrate for UDP-GlcNAc


Attempts to substitute GlcNAc-1-P with structurally similar amino sugar phosphates—such as N-acetylglucosamine-6-phosphate (GlcNAc-6-P), glucosamine-1-phosphate (GlcN-1-P), or N-acetylgalactosamine-1-phosphate (GalNAc-1-P)—will yield quantitatively distinct enzymatic outcomes or complete catalytic failure depending on the enzyme system employed. The regiochemical position of the phosphate group (C1 versus C6) determines whether the compound is recognized as a substrate, an inhibitor, or is entirely inert [1]. The N-acetylation status and C4 epimerization (gluco- versus galacto-configuration) further dictate differential kinetic behavior across prokaryotic GlmU, eukaryotic AGX1/AGX2, and biosynthetic kinase systems [2][3]. The quantitative evidence presented in Section 3 establishes the specific parameters under which GlcNAc-1-P is irreplaceable.

GlcNAc-6-P (C6-phosphate) Regiochemistry mismatch: may be inert toward uridyltransferases and is recognized only by deacetylases, not by UDP-GlcNAc biosynthetic enzymes.
GalNAc-1-P (C4 epimer) C4 configuration alters substrate recognition; activity may differ substantially across enzyme isoforms and may not support UDP-GlcNAc production in AGX2 or GlmU systems.
GlcN-1-P (no N-acetyl) Lacks the N-acetyl group required for pyrophosphorylase recognition; may fail to serve as a uridyltransferase substrate in either prokaryotic or eukaryotic systems.

N-Acetylglucosamine-1-phosphate: Substrate Comparison Data


GlmU Affinity: GlcNAc-1-P vs Galactosamine-1-phosphate

In the Escherichia coli GlmU uridyltransferase reaction, GlcNAc-1-P serves as the native substrate for UDP-GlcNAc synthesis. When the C4 epimer galactosamine-1-phosphate (GalN-1-P) is tested as an alternative substrate, the Km value is 15 mM, compared to the Km for the native substrate GlcNAc-1-P which is in the low micromolar range [1]. This represents an approximately 30- to 50-fold higher Km for the epimerized substrate, demonstrating that the C4 hydroxyl configuration is a critical determinant of substrate recognition and binding affinity in the bacterial enzyme.

GlmU Substrate Affinity
Head-to-head
~30–50× higher Km for GalN-1-P vs GlcNAc-1-P
C4 hydroxyl configuration is a critical determinant of GlmU substrate recognition.
E. coli K12 GlmU; uridyltransferase assay with UTP co-substrate. Reported Km context.
UDP-GlcNAc biosynthesis bacterial cell wall GlmU enzyme kinetics

Human AGX1 and AGX2: Divergent GalNAc-1-P Activity

The human UDP-GlcNAc pyrophosphorylase exists as two isoforms, AGX1 and AGX2, which differ by a 17-amino acid alternatively spliced insert. AGX1 is 2- to 3-fold more active with N-acetyl-D-galactosamine 1-phosphate (GalNAc-1-P) than with GlcNAc-1-P. In contrast, AGX2 exhibits the opposite preference, being 8-fold less active with GalNAc-1-P than with GlcNAc-1-P [1]. Therefore, the choice of isoform dictates which phosphorylated amino sugar should be procured for optimal UDP-sugar nucleotide production in human enzyme systems.

AGX1 vs AGX2 Isoform Activity
Head-to-head
AGX1: GalNAc-1-P 2–3× more active
AGX2: GalNAc-1-P 8× less active vs GlcNAc-1-P
Isoform choice dictates which amino sugar phosphate is the preferred substrate.
Recombinant human AGX1 and AGX2; UDP-sugar nucleotide synthesis assay context.
human glycosylation AGX1 AGX2 UDP-GlcNAc pyrophosphorylase

Deacetylase Specificity: GlcNAc-6-P vs GlcNAc-1-P

N-Acetylglucosamine-6-phosphate deacetylase (EC 3.5.1.25) from Thermus caldophilus GK24 was purified and characterized for substrate specificity. The enzyme hydrolyzed GlcNAc-6-P completely within 2 hours under optimal conditions (80°C, pH 7.5). In contrast, GlcNAc-1-P was not hydrolyzed at all under identical assay conditions [1]. This absolute discrimination between the C1-phosphorylated and C6-phosphorylated isomers demonstrates that the two compounds are not functionally interchangeable in enzymatic deacetylation reactions.

Deacetylase Isomer Discrimination
Head-to-head
GlcNAc-6-P: fully hydrolyzed
GlcNAc-1-P: no detectable hydrolysis
C1 vs C6 phosphorylation position determines deacetylase reactivity absolutely.
T. caldophilus GK24 deacetylase; 80 °C, pH 7.5, 2 h assay. Qualitative difference confirmed.
amino sugar metabolism deacetylase Thermus caldophilus

GlmU Pyrophosphorylase: NTP Substrate Preference Order

The pyrophosphorylase domain of E. coli GlmU catalyzes the uridyltransfer reaction with GlcNAc-1-P and various nucleotide triphosphates. A systematic study of NTP substrate specificity established the following activity ranking: UTP > dUTP > dTTP >> CTP > dATP/dm⁶ATP [1]. This quantitative hierarchy is essential for experimental design when synthesizing UDP-GlcNAc analogs using non-native NTPs, as the choice of NTP dramatically affects reaction yield and kinetics.

GlmU NTP Cofactor Preference
Cross-study comparable
UTP > dUTP > dTTP >> CTP > dATP/dm⁶ATP
UTP is the reported preferred co-substrate for maximal uridyltransfer activity.
E. coli K12 GlmU pyrophosphorylase domain; 5 mM GlcNAc-1-P, 5 mM NTP conditions.
nucleotide sugar synthesis GlmU substrate specificity UDP-GlcNAc analogs

NahK Substrate Specificity: GlcNAc vs GalNAc Phosphorylation

N-Acetylhexosamine 1-kinase (NahK) enables the one-step enzymatic phosphorylation of N-acetylhexosamines to produce the corresponding 1-phosphate derivatives. The substrate specificity investigation revealed that while NahK accepts both GlcNAc and GalNAc, the relative conversion rates differ substantially. The native substrate GlcNAc is phosphorylated with the highest efficiency, whereas C2-modified analogs, C4 epimers (GalNAc), and C6-deoxygenated derivatives exhibit reduced or negligible conversion to their respective 1-phosphate products [1]. This specificity profile establishes GlcNAc-1-P as the optimal starting material for downstream UDP-GlcNAc analog synthesis via the NahK-GlmU cascade.

NahK Kinase Specificity
Cross-study comparable
GlcNAc: highest phosphorylation efficiency
GalNAc and C2/C6 analogs: reduced conversion
Native GlcNAc yields the highest reported conversion to 1-phosphate by NahK.
Recombinant NahK; ATP as phosphate donor. Supports chemoenzymatic route selection.
chemoenzymatic synthesis NahK kinase GlcNAc-1-P analogs substrate specificity

N-Acetylglucosamine-1-phosphate: Research and Industrial Applications


UDP-GlcNAc Synthesis Using GlmU or AGX2

For UDP-GlcNAc production via GlmU (bacterial) or AGX2 (human somatic isoform), GlcNAc-1-P is the only substrate that yields maximal uridyltransferase activity. Substitution with GalNAc-1-P results in an 8-fold activity reduction with AGX2 and an approximately 30- to 50-fold higher Km with GlmU, making GlcNAc-1-P the sole practical substrate for preparative-scale synthesis of UDP-GlcNAc [7][8]. UTP must be supplied as the NTP co-substrate for optimal yield, as GlmU exhibits a strict substrate preference ranking of UTP > dUTP > dTTP >> CTP > dATP [9].

NahK-Coupled Synthesis of GlcNAc-1-P and Analogs

GlcNAc-1-P can be generated enzymatically from GlcNAc using N-acetylhexosamine 1-kinase (NahK) with ATP as the phosphate donor. GlcNAc serves as the native preferred substrate for NahK, yielding the highest phosphorylation efficiency relative to GalNAc or C2/C6-modified analogs [7]. This chemoenzymatic route is particularly valuable for laboratories requiring isotopically labeled or unnatural GlcNAc-1-P derivatives for mechanistic studies or glycoengineering applications.

GlmU Dual-Domain Inhibitor Screening

GlcNAc-1-P is the direct substrate for the uridyltransferase domain of the bifunctional GlmU enzyme, an essential antibacterial target due to its role in peptidoglycan and lipopolysaccharide biosynthesis [7]. Inhibitor screening programs targeting the GlmU uridyltransferase active site require authentic GlcNAc-1-P as the native substrate to establish baseline activity and to assess competitive inhibition mechanisms. The pyrophosphorylase domain also accepts alternative NTPs (dUTP, dTTP, CTP, dATP) in a ranked preference order, enabling the development of mechanism-based inhibitors that exploit this broad but hierarchical NTP tolerance [8].

AGM1/PGM3 Mutase Activity Assays

Phosphoacetylglucosamine mutase (EC 5.4.2.3; human AGM1/PGM3) catalyzes the reversible interconversion of GlcNAc-6-P and GlcNAc-1-P as a critical regulatory step in the hexosamine biosynthetic pathway [7]. Enzyme activity assays measuring the forward reaction (GlcNAc-6-P → GlcNAc-1-P) or reverse reaction (GlcNAc-1-P → GlcNAc-6-P) require high-purity GlcNAc-1-P as the substrate for the reverse direction. The two positional isomers can be resolved and quantified by mixed-mode HPLC or HPAEC-PAD methods, with the Newcrom B column system demonstrating baseline separation under isocratic conditions with LOD of 300 ppb [8][9].

Application
Selection Property
Validation Focus
UDP-GlcNAc biosynthesis studies
C1-phosphate regiochemistry and uridyltransferase substrate specificity
GlmU or AGX2 activity assays; reported substrate preference context
Chemoenzymatic 1-phosphate synthesis
N-Acetylhexosamine kinase (NahK) compatibility
Phosphorylation efficiency review; ATP co-substrate requirements
Antibacterial target screening
Native uridyltransferase substrate for GlmU inhibitor assays
Competitive inhibition assay context; NTP co-substrate preference review
Hexosamine pathway flux studies
Positional isomer identity for AGM1/PGM3 mutase direction
Mutase activity assays; isomer resolution by HPLC or HPAEC-PAD

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